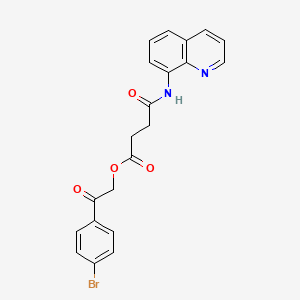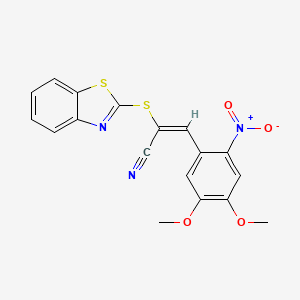
N-(2-bromobenzyl)-3-methoxybenzamide
Vue d'ensemble
Description
N-(2-bromobenzyl)-3-methoxybenzamide, also known as BB-94, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research due to its potential applications in the fields of cancer treatment, inflammation, and angiogenesis. BB-94 has been found to exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) proteins.
Applications De Recherche Scientifique
N-(2-bromobenzyl)-3-methoxybenzamide has been extensively studied for its potential applications in cancer treatment. MMPs play a crucial role in tumor invasion and metastasis by degrading ECM proteins. This compound has been found to inhibit MMP activity, thereby preventing tumor growth and metastasis. In addition, this compound has been shown to enhance the cytotoxic effects of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
This compound has also been studied for its anti-inflammatory properties. Inflammation is a complex biological response to tissue injury or infection, and MMPs play a key role in the inflammatory process by degrading ECM proteins. This compound has been found to inhibit MMP activity, thereby reducing inflammation in various animal models.
Furthermore, this compound has been studied for its potential applications in angiogenesis. Angiogenesis is the process of new blood vessel formation, which is essential for tissue growth and repair. However, excessive angiogenesis is associated with various pathological conditions, such as cancer and inflammatory diseases. This compound has been found to inhibit angiogenesis by suppressing MMP activity, making it a potential therapeutic agent for angiogenesis-related diseases.
Mécanisme D'action
N-(2-bromobenzyl)-3-methoxybenzamide exerts its inhibitory effects on MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent endopeptidases that cleave ECM proteins, such as collagen and elastin. This compound binds to the zinc ion in the active site of MMPs, thereby preventing the cleavage of ECM proteins. This mechanism of action has been confirmed by X-ray crystallography studies, which have shown that this compound binds to the active site of MMPs with high affinity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in animal models. In cancer cells, this compound has been shown to inhibit tumor growth and metastasis by suppressing MMP activity. In addition, this compound has been found to enhance the cytotoxic effects of chemotherapy drugs, such as cisplatin and doxorubicin.
In animal models of inflammation, this compound has been found to reduce inflammation by inhibiting MMP activity. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta.
In animal models of angiogenesis, this compound has been found to inhibit new blood vessel formation by suppressing MMP activity. Furthermore, this compound has been shown to reduce the expression of angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromobenzyl)-3-methoxybenzamide has several advantages for use in scientific research. It is a potent and selective inhibitor of MMPs, making it a valuable tool for studying the role of MMPs in various biological processes. In addition, this compound has been shown to be effective in various animal models, making it a promising candidate for translational research.
However, this compound also has some limitations for lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. Furthermore, this compound has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
N-(2-bromobenzyl)-3-methoxybenzamide has shown great potential for use in cancer treatment, inflammation, and angiogenesis. Further studies are needed to explore its therapeutic potential in these areas. In addition, future research should focus on developing more potent and selective MMP inhibitors, as well as improving the pharmacokinetic properties of this compound for use in vivo. Furthermore, the role of MMPs in various biological processes, such as wound healing and tissue repair, should be further elucidated using this compound as a tool.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-13-7-4-6-11(9-13)15(18)17-10-12-5-2-3-8-14(12)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSDHMPRHUEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone](/img/structure/B4705607.png)
![N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4705612.png)
![8,9-dimethyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705625.png)
![6-(3-isobutyl-1H-pyrazol-5-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4705632.png)
![2-[5-mercapto-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4705637.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide](/img/structure/B4705645.png)
![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B4705656.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4705668.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-chlorobenzamide](/img/structure/B4705670.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4705675.png)
![[(2-{[4-(difluoromethoxy)-2-methylphenyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4705687.png)
![4-({[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B4705691.png)